molecular formula C7H9ClN2O2S B2911445 4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride CAS No. 2243512-32-3

4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride

Cat. No.: B2911445
CAS No.: 2243512-32-3
M. Wt: 220.67
InChI Key: RVDUOBGONHVHSH-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride is a chemical compound with the molecular formula C7H8N2O2S·HCl It is a derivative of benzoic acid, featuring both hydrazinyl and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride typically involves the reaction of 4-hydrazinobenzoic acid with sulfur-containing reagents. One common method includes the use of β-keto esters, aromatic aldehydes, and malononitrile in the presence of a catalyst such as cerium ammonium nitrate (CAN) under ultrasound irradiation . This method yields the target compound in good-to-excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazinyl group can be reduced to form corresponding amines.

    Substitution: Both the hydrazinyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride involves its functional groups interacting with molecular targets. The hydrazinyl group can form hydrazones with aldehydes and ketones, while the sulfanyl group can participate in thiol-disulfide exchange reactions. These interactions can affect enzyme activity, protein function, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinobenzoic acid: Lacks the sulfanyl group, making it less versatile in certain reactions.

    2-Sulfanylbenzoic acid: Lacks the hydrazinyl group, limiting its applications in hydrazone formation.

    4-Hydrazinylbenzoic acid: Similar structure but without the sulfanyl group, affecting its reactivity and applications.

Uniqueness

4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride is unique due to the presence of both hydrazinyl and sulfanyl groups, which provide a wide range of reactivity and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-hydrazinyl-2-sulfanylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.ClH/c8-9-4-1-2-5(7(10)11)6(12)3-4;/h1-3,9,12H,8H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUOBGONHVHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)S)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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